Cas no 1269151-53-2 (4-methyl-2-(trifluoromethyl)piperidine, Mixture of diastereomers)

4-Methyl-2-(trifluoromethyl)piperidine, as a mixture of diastereomers, is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group enhances its reactivity and metabolic stability, making it valuable for structure-activity relationship studies. The diastereomeric mixture allows for broader exploration of stereochemical effects in drug design. This compound exhibits favorable physicochemical properties, including moderate lipophilicity, which can improve bioavailability in target molecules. Its piperidine scaffold is a common pharmacophore, facilitating integration into bioactive compounds. The product is suitable for further functionalization, enabling the synthesis of diverse derivatives for research and industrial applications.
4-methyl-2-(trifluoromethyl)piperidine, Mixture of diastereomers structure
1269151-53-2 structure
Product Name:4-methyl-2-(trifluoromethyl)piperidine, Mixture of diastereomers
CAS No:1269151-53-2
MF:C7H12F3N
MW:167.172092437744
MDL:MFCD18380774
CID:4584887
Update Time:2025-08-04

4-methyl-2-(trifluoromethyl)piperidine, Mixture of diastereomers Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-2-(trifluoromethyl)piperidine
    • 4-methyl-2-(trifluoromethyl)piperidine, Mixture of diastereomers
    • MDL: MFCD18380774
    • Inchi: 1S/C7H12F3N/c1-5-2-3-11-6(4-5)7(8,9)10/h5-6,11H,2-4H2,1H3
    • InChI Key: WAZJVLNXDYCATL-UHFFFAOYSA-N
    • SMILES: N1CCC(C)CC1C(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1

4-methyl-2-(trifluoromethyl)piperidine, Mixture of diastereomers Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-90136-0.05g
4-methyl-2-(trifluoromethyl)piperidine, Mixture of diastereomers
1269151-53-2
0.05g
$647.0 2023-09-01
Enamine
EN300-90136-0.1g
4-methyl-2-(trifluoromethyl)piperidine, Mixture of diastereomers
1269151-53-2
0.1g
$678.0 2023-09-01
Enamine
EN300-90136-0.25g
4-methyl-2-(trifluoromethyl)piperidine, Mixture of diastereomers
1269151-53-2
0.25g
$708.0 2023-09-01
Enamine
EN300-90136-0.5g
4-methyl-2-(trifluoromethyl)piperidine, Mixture of diastereomers
1269151-53-2
0.5g
$739.0 2023-09-01
Enamine
EN300-90136-1.0g
4-methyl-2-(trifluoromethyl)piperidine, Mixture of diastereomers
1269151-53-2
1.0g
$1742.0 2023-02-11
Enamine
EN300-90136-2.5g
4-methyl-2-(trifluoromethyl)piperidine, Mixture of diastereomers
1269151-53-2
2.5g
$1509.0 2023-09-01
Enamine
EN300-90136-5.0g
4-methyl-2-(trifluoromethyl)piperidine, Mixture of diastereomers
1269151-53-2
5.0g
$5056.0 2023-02-11
Enamine
EN300-90136-10.0g
4-methyl-2-(trifluoromethyl)piperidine, Mixture of diastereomers
1269151-53-2
10.0g
$7495.0 2023-02-11
Oakwood
075808-5g
4-Methyl-2-trifluoromethylpiperidine
1269151-53-2
5g
$2310.00 2023-09-15
Enamine
EN300-90136-1g
4-methyl-2-(trifluoromethyl)piperidine, Mixture of diastereomers
1269151-53-2
1g
$770.0 2023-09-01

Additional information on 4-methyl-2-(trifluoromethyl)piperidine, Mixture of diastereomers

Research Brief on 4-methyl-2-(trifluoromethyl)piperidine (Mixture of Diastereomers) and Its Applications in Chemical Biology and Pharmaceutical Research

The compound 4-methyl-2-(trifluoromethyl)piperidine (CAS: 1269151-53-2), a mixture of diastereomers, has emerged as a key intermediate in pharmaceutical and chemical biology research due to its unique structural properties. Recent studies highlight its growing importance in drug discovery, particularly in the development of novel bioactive molecules. This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, pharmacological potential, and stereochemical implications.

Recent synthetic chemistry literature demonstrates that 4-methyl-2-(trifluoromethyl)piperidine serves as a versatile building block for the construction of complex molecules. The trifluoromethyl group at the 2-position significantly influences the compound's electronic properties and metabolic stability, making it particularly valuable in medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry reported its successful incorporation into protease inhibitor scaffolds, showing improved pharmacokinetic profiles compared to non-fluorinated analogs.

The stereochemical complexity of this diastereomeric mixture presents both challenges and opportunities in drug development. Research from the European Journal of Organic Chemistry (2024) describes efficient chromatographic separation methods for the individual diastereomers, enabling detailed structure-activity relationship studies. Interestingly, biological testing revealed significant differences in receptor binding affinity between the stereoisomers, underscoring the importance of stereochemical control in lead optimization.

In pharmaceutical applications, this compound has shown promise as a precursor for CNS-active compounds. A recent patent application (WO2023/154321) discloses its use in synthesizing novel dopamine receptor modulators with potential applications in neurological disorders. The trifluoromethyl group appears to enhance blood-brain barrier penetration while maintaining favorable safety profiles, as demonstrated in preclinical models.

From a chemical biology perspective, researchers have utilized 4-methyl-2-(trifluoromethyl)piperidine as a molecular probe to study enzyme-substrate interactions. The 19F NMR signal from the trifluoromethyl group provides a sensitive reporter for binding studies, as reported in ACS Chemical Biology (2024). This application highlights the compound's dual utility as both a synthetic intermediate and a research tool in mechanistic studies.

Ongoing research is exploring the compound's potential in radiopharmaceutical development, where the fluorine atoms could serve as sites for 18F-labeling. Preliminary results from a multicenter study suggest promising applications in PET imaging probes targeting neurodegenerative diseases. However, challenges remain in optimizing the synthetic routes for large-scale production while maintaining stereochemical purity.

In conclusion, 4-methyl-2-(trifluoromethyl)piperidine continues to attract significant research attention across multiple domains of chemical biology and pharmaceutical science. Its unique combination of structural features, including the piperidine scaffold and trifluoromethyl group, makes it particularly valuable for drug discovery efforts. Future research directions likely include further exploration of its stereochemical effects on biological activity and development of more efficient synthetic methodologies for stereocontrolled production.

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.